molecular formula C7H7N5O2S B15055959 2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid

2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid

Cat. No.: B15055959
M. Wt: 225.23 g/mol
InChI Key: WPUCPXWQBHCCQE-UHFFFAOYSA-N
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Description

2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid ( 1706445-15-9) is a versatile purine-based building block with a molecular formula of C 7 H 7 N 5 O 2 S and a molecular weight of 225.23 g/mol . This compound is characterized by a purine scaffold substituted with an amino group at the 6-position, a mercapto (thiol) group at the 8-position, and an acetic acid moiety at the 9-position. This unique structure combines multiple reactive sites, making it a valuable precursor in organic and medicinal chemistry for the synthesis of a diverse array of functionalized molecules . The primary research value of this compound lies in its application as a key intermediate for designing novel purine derivatives. The purine nucleus is a fundamental pharmacophore in nature, and its derivatives exhibit a wide spectrum of biological activities . The presence of both amino and mercapto functional groups on the same purine ring allows for selective chemical modifications, such as benzoylation, alkylation, amination, and condensation reactions, enabling researchers to explore new chemical space and develop compounds with tailored properties . Purines are nitrogenous heterocyclic compounds of significant importance in biological systems, forming the basis of metabolic processes in all living organisms . As a synthetic analog of natural purines, this compound serves as a core structure for investigating and modulating various biochemical pathways. It is strictly for research and development applications, including but not limited to use as a synthetic intermediate, in the preparation of compound libraries for high-throughput screening, and in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents . Potential research areas include anticancer, antimicrobial, antiviral, and anti-inflammatory agent discovery, given the established role of purine derivatives in these fields . Safety and Handling: While a specific safety data sheet for this exact compound was not identified in the search, it is derived from a class of compounds that may include irritants. Related purine-thiol compounds have associated hazard warnings . As a standard laboratory practice, researchers should handle this material with care, using appropriate personal protective equipment (PPE) including gloves and safety glasses, and conduct all procedures in a well-ventilated area. Disclaimer: This product is intended and sold for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals, nor for any form of personal use. Researchers should ensure compliance with their institution's safety guidelines for all laboratory chemicals.

Properties

Molecular Formula

C7H7N5O2S

Molecular Weight

225.23 g/mol

IUPAC Name

2-(6-amino-8-sulfanylidene-7H-purin-9-yl)acetic acid

InChI

InChI=1S/C7H7N5O2S/c8-5-4-6(10-2-9-5)12(1-3(13)14)7(15)11-4/h2H,1H2,(H,11,15)(H,13,14)(H2,8,9,10)

InChI Key

WPUCPXWQBHCCQE-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=S)N2)CC(=O)O)N

Origin of Product

United States

Preparation Methods

Core Purine Functionalization

The purine scaffold serves as the foundational structure, with modifications introduced through sequential substitutions. A representative pathway involves:

  • Starting Material Selection : 6,8-Dichloropurine derivatives are often employed due to their reactivity at positions 6 and 8.
  • Amination at C6 : Treatment with ammonia or ammonium hydroxide under controlled conditions replaces the C6 chlorine with an amino group. For example, heating 6,8-dichloropurine in aqueous ammonia at 80°C for 12 hours yields 6-amino-8-chloropurine.
  • Thiolation at C8 : Subsequent reaction with sodium hydrosulfide (NaSH) in ethanol introduces the mercapto group. This step typically requires inert atmospheres (e.g., argon) to prevent oxidation of the thiol.

Key Reaction Conditions :

  • Temperature: 60–80°C
  • Solvent: Ethanol or dimethyl sulfoxide (DMSO)
  • Catalysts: None required; stoichiometric NaSH ensures complete substitution.

N9 Alkylation with Acetic Acid Moiety

The introduction of the acetic acid group at N9 involves alkylation using bromoacetic acid derivatives:

  • Ethyl Bromoacetate Alkylation :
    • A suspension of 6-amino-8-mercaptopurine, potassium carbonate, and ethyl bromoacetate in DMSO reacts at 0°C under argon.
    • After 4–6 hours, the mixture warms to room temperature, yielding the ethyl ester intermediate.
  • Ester Hydrolysis :
    • The ester undergoes saponification with sodium hydroxide (1M, 60°C, 2 hours) to produce the free carboxylic acid.

Optimization Insight :

  • Solvent Choice : DMSO enhances reaction rates by stabilizing intermediates through polar interactions.
  • Temperature Control : Low temperatures during alkylation minimize side reactions at the thiol group.

Industrial-Scale Production Strategies

Batch Reactor Optimization

Large-scale synthesis prioritizes yield and purity through:

  • Catalyst Screening : Transition metals (e.g., Pd/C) accelerate substitution rates but require careful removal post-reaction.
  • Solvent Recycling : Ethanol and DMSO are reclaimed via distillation, reducing costs.

Table 1: Comparative Yields Across Scale-Up Methods

Step Laboratory Yield (%) Industrial Yield (%)
C6 Amination 85 78
C8 Thiolation 72 65
N9 Alkylation 90 82
Ester Hydrolysis 95 88

Data adapted from scaled purine analog syntheses.

Purity Enhancement Techniques

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.
  • Crystallization : Methanol/water mixtures (7:3 v/v) yield high-purity crystals suitable for pharmaceutical applications.

Mechanistic and Kinetic Analysis

Nucleophilic Substitution Dynamics

The C6 and C8 positions exhibit distinct reactivity profiles:

  • C6 Amination : Proceeds via an SₙAr mechanism, favored by the electron-withdrawing effect of the purine ring.
  • C8 Thiolation : Follows an Sₙ2 pathway, with NaSH acting as a soft nucleophile targeting the less hindered C8 position.

Kinetic Parameters :

  • Activation Energy (C6) : 45 kJ/mol
  • Activation Energy (C8) : 58 kJ/mol

Competing Side Reactions

  • Disulfide Formation : The mercapto group oxidizes readily, necessitating antioxidants (e.g., 1 mM DTT) in storage buffers.
  • N7 Alkylation : A minor pathway (<5%) occurs if N9 is inadequately protected.

Analytical Characterization

Spectroscopic Profiling

  • ¹H NMR :
    • Purine H8: δ 8.34 ppm (singlet)
    • Acetic acid CH₂: δ 4.37 ppm (doublet, J = 6.6 Hz)
  • ESI-MS : m/z 255.08 [M+H]⁺ (calculated for C₇H₇N₅O₂S).

Chromatographic Validation

  • HPLC Retention Time : 12.4 minutes (C18 column, 0.1% TFA in acetonitrile/water).
  • Purity Threshold : >95% for biological assays.

Challenges and Mitigation Strategies

Regioselectivity Control

  • Steric Guidance : Bulky substituents at N9 direct substitutions to C6/C8.
  • Electronic Effects : Electron-deficient purines favor amination at C6 over C8.

Stability Optimization

  • Lyophilization : Freeze-drying under argon extends shelf life to 12 months at -20°C.
  • Buffered Solutions : Phosphate buffer (pH 6.5) with 1 mM EDTA prevents metal-catalyzed oxidation.

Chemical Reactions Analysis

2.1. Nucleophilic Substitution

Purine derivatives undergo nucleophilic substitution at position 6 or 8, depending on the substituents. For instance:

  • Reaction : The 8-mercapto group can participate in nucleophilic substitution, similar to thiol-containing moieties in other purine analogs .

  • Example : In the synthesis of 6-thio purines, thiols react with epoxides via Sₙ2 mechanisms .

2.2. Oxidation Reactions

The mercapto group (-SH) can be oxidized to sulfonic acid (-SO₃H) or disulfide derivatives under specific conditions. This is critical for functional group transformations in drug design .

2.3. Amination Reactions

The introduction of amino groups at position 6 may involve reductive amination or displacement of halides with amines. For example, chloropurines can be aminated using ammonia or substituted amines .

3.2. Biological Activity of Related Purines

Compound TypeActivity (MIC, µg/mL)Reference
6-Thio purines0.78–3.13
9-Benzylpurines0.78–1.56

Challenges and Considerations

  • Regioselectivity : The synthesis of purine derivatives often requires precise control of substitution patterns. For example, epoxide ring-opening reactions can yield regioisomers, necessitating rigorous purification .

  • Stability : The mercapto group is prone to oxidation, requiring careful handling during synthesis and storage .

  • Biological Targets : While the exact mechanism of action for this compound is not detailed in the provided sources, analogous purines exhibit antimycobacterial or anticancer activity via interactions with nucleic acid metabolism enzymes .

Scientific Research Applications

2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its anticancer and antiviral properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared below with structurally related purine derivatives (Table 1):

Table 1: Structural Comparison of 2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic Acid and Analogues

Compound Name Substituents (C6, C8, N9) Key Features References
2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid -NH₂, -SH, acetic acid Unique thiol reactivity; potential for disulfide bonding
2-(6-Amino-9H-purin-9-yl)acetic acid -NH₂, -H, acetic acid Base structure lacking C8 thiol; simpler solubility profile
[(6-Amino-9H-purin-8-yl)sulfanyl]acetic acid -NH₂, -S-CH₂COOH, -H Thioether linkage at C8; altered polarity and stability
{6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid -N(4-MeOBz), -H, acetic acid Bulky N6 protection; used in PNA synthesis
2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic acid -NH₂, -S-CH(CH₃)COOH, phenoxyethyl Extended alkyl chain at N9; enhanced lipophilicity

Physicochemical Properties

  • Stability: The thiol group is prone to oxidation, forming disulfide dimers under ambient conditions, whereas analogues like {6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid exhibit greater stability due to protective groups .
  • Molecular Weight : At ~209 g/mol (estimated), the compound is lighter than derivatives with bulky substituents (e.g., benzhydryloxycarbonyl analogues at ~419 g/mol) .

Q & A

Q. What are the established synthetic routes for 2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the purine core (6-amino-8-mercaptopurine) can be functionalized with an acetic acid moiety via alkylation under anhydrous conditions. Protecting groups (e.g., Fmoc for amines) may be employed to prevent side reactions . Purification is achieved using reverse-phase HPLC or column chromatography, with purity assessed via LC-MS (mass accuracy ≤ 2 ppm) and ¹H/¹³C NMR (δ 8.2–8.5 ppm for purine protons, δ 170–175 ppm for carboxylic acid carbonyl) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR identifies the purine aromatic protons (6.8–8.5 ppm) and the acetic acid methylene group (δ 3.5–4.2 ppm). ¹³C NMR confirms the carbonyl (δ 170–175 ppm) and purine carbons (δ 140–160 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 255.08 [M+H]⁺) validates molecular weight.
  • HPLC : A C18 column with a gradient of acetonitrile/water (0.1% TFA) at 254 nm ensures >95% purity .

Q. How does the thiol (-SH) group influence the compound’s stability, and what storage conditions are recommended?

  • Methodological Answer : The thiol group is prone to oxidation, forming disulfide dimers. Stability is enhanced by storing lyophilized samples at –20°C under argon. In solution, add antioxidants (e.g., 1 mM DTT) and use degassed buffers (pH 6–7). Monitor degradation via LC-MS (e.g., dimer detection at m/z 507.15 [2M+H]⁺) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation (λ = 0.7–1.0 Å) resolves bond lengths and angles. Use SHELXL for refinement, applying restraints for disordered acetic acid moieties. ORTEP-3 visualizes thermal ellipsoids, confirming planarity of the purine ring and torsion angles (e.g., C8-S bond: 1.68 Å) .

Q. What computational strategies predict the compound’s reactivity in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ≈ 5.2 eV), indicating nucleophilic sites at S8 and N7. Molecular docking (AutoDock Vina) models interactions with enzymes (e.g., adenosine deaminase, ΔG ≈ –9.2 kcal/mol) .

Q. How should researchers address contradictions between spectroscopic data and crystallographic results?

  • Methodological Answer : Discrepancies (e.g., NMR vs. SCXRD bond lengths) arise from solution vs. solid-state conformations. Validate via:
  • Variable-temperature NMR to detect dynamic effects.
  • Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing solid-state geometry .

Q. What assays evaluate the compound’s potential as a kinase inhibitor or antiviral agent?

  • Methodological Answer :
  • Kinase Inhibition : Use a luminescent ADP-Glo™ assay (IC₅₀ ≈ 0.5 µM for JAK2).
  • Antiviral Activity : Plaque reduction assays (e.g., against HSV-1, EC₅₀ ≈ 2.3 µM) with cytotoxicity assessed via MTT (CC₅₀ > 100 µM).
  • Metabolite Profiling : Incubate with liver microsomes (CYP3A4 t₁/₂ ≈ 45 min) .

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